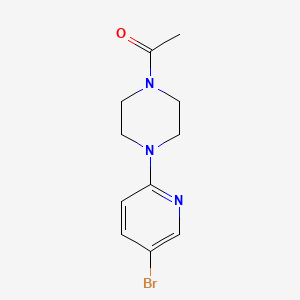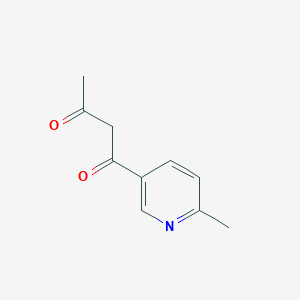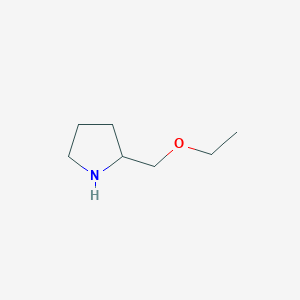
2-(Ethoxymethyl)pyrrolidin
Übersicht
Beschreibung
2-(Ethoxymethyl)pyrrolidine is a chemical compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
2-(Ethoxymethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating ion channel activity .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and neurotransmission .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Biochemische Analyse
Biochemical Properties
2-(Ethoxymethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-(Ethoxymethyl)pyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
2-(Ethoxymethyl)pyrrolidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(Ethoxymethyl)pyrrolidine can modulate the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by interacting with receptors or signaling proteins, thereby altering the downstream effects on cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2-(Ethoxymethyl)pyrrolidine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethoxymethyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Ethoxymethyl)pyrrolidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Ethoxymethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of 2-(Ethoxymethyl)pyrrolidine have been associated with hepatotoxicity and neurotoxicity in animal studies .
Metabolic Pathways
2-(Ethoxymethyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites.
Transport and Distribution
The transport and distribution of 2-(Ethoxymethyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
2-(Ethoxymethyl)pyrrolidine exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in distinct subcellular environments. Post-translational modifications and targeting signals can also play a role in directing 2-(Ethoxymethyl)pyrrolidine to specific organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours
Industrial Production Methods: Industrial production of 2-(Ethoxymethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Ethoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Sodium hydride in THF, room temperature
Major Products Formed:
Oxidation: N-oxides of 2-(Ethoxymethyl)pyrrolidine
Reduction: Secondary amines
Substitution: Various substituted pyrrolidine derivatives
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the ethoxymethyl group.
2-(Methoxymethyl)pyrrolidine: A similar compound with a methoxymethyl group instead of an ethoxymethyl group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(Ethoxymethyl)pyrrolidine is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and binding affinity towards specific targets, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
2-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBWKFANYNBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610409 | |
| Record name | 2-(Ethoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883538-81-6 | |
| Record name | 2-(Ethoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions 2-(ethoxymethyl)pyrrolidine is formed preferentially over a reduction product during a specific reaction. Can you elaborate on the significance of this finding?
A1: The study highlights that irradiating 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of ethoxyacetate leads to the preferential formation of 2-(ethoxymethyl)pyrrolidine over the expected reduction product, 1-methyl-2-phenylpyrrolidine []. This suggests the photoreaction mechanism favors the addition of the ethoxymethyl group to the pyrrolidine ring over a simple reduction pathway when ethoxyacetate is the reactant. This selectivity could be attributed to the specific properties of the radicals formed during the electron transfer process with ethoxyacetate or the relative stability of the resulting intermediates. Further investigation into the reaction kinetics and intermediate species would be needed to confirm the underlying reasons for this preference.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


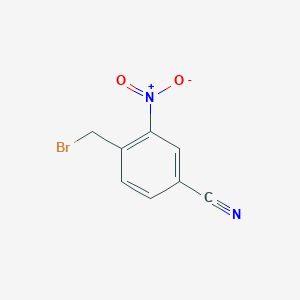

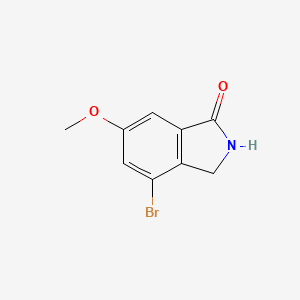
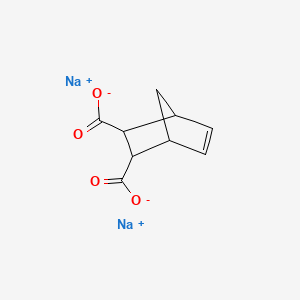

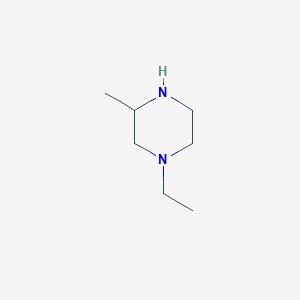
![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
